N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
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Overview
Description
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chloro-phenyl group, a hydrazino group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with hydrazine hydrate to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Investigated for its potential as an anticancer agent.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Explored for their antitubercular activity.
Uniqueness
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure:
- IUPAC Name: N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide
- Molecular Formula: C12H11ClN4O4S
- Molecular Weight: 342.76 g/mol
The synthesis of this compound typically involves several steps, starting from 4-chloroaniline. The general synthetic route includes:
- Nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline.
- Sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride.
- Reaction with hydrazine hydrate , leading to the formation of this compound .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, which is crucial for its potential therapeutic effects against cancer and microbial infections.
- Antimicrobial Activity: The compound has been investigated for its efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent.
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Target | Effect | IC50 Value |
---|---|---|---|
Antimicrobial | Various bacteria | Inhibition of growth | Not specified |
Anticancer | Tumor cell lines | Induction of apoptosis | Varies by cell line |
Enzyme Inhibition | Specific enzymes | Blockage of enzymatic activity | Not specified |
Case Studies and Research Findings
- Antimicrobial Studies: Research has shown that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Research: A study conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. For instance, in human breast cancer cell lines, it was observed to induce apoptosis at concentrations as low as 10 µM .
- Enzyme Inhibition Studies: Investigations have indicated that the compound can inhibit enzymes involved in cancer progression, such as certain kinases, leading to decreased tumor growth in xenograft models.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)10-5-6-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAGVQYDTYEESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.